{[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane
Description
{[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane (CAS: 1691158-38-9) is a brominated organosilicon compound with a unique structure combining a tetrahydrofuran (oxolane) ring and a trimethylsilyl group. The molecule features a 3-substituted oxolane ring, where one substituent is a bromomethyl group (-CH₂Br) and the other is a methyl group linked to a trimethylsilyl moiety (-CH₂Si(CH₃)₃). This dual functionality makes it valuable in synthetic organic chemistry, particularly in reactions requiring silicon-directed transformations or bromine-mediated substitutions.
Properties
Molecular Formula |
C9H19BrOSi |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
[3-(bromomethyl)oxolan-3-yl]methyl-trimethylsilane |
InChI |
InChI=1S/C9H19BrOSi/c1-12(2,3)8-9(6-10)4-5-11-7-9/h4-8H2,1-3H3 |
InChI Key |
DVZUGYYGRWZVOH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1(CCOC1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane typically involves the reaction of oxirane derivatives with bromomethyl reagents in the presence of a trimethylsilyl group. The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromomethyl and trimethylsilyl reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of various reduced derivatives depending on the reducing agent used
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Typical conditions involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce hydroxylated compounds.
Scientific Research Applications
Chemistry
In organic synthesis, {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
The compound is utilized in the development of biologically active molecules, including enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of new biochemical pathways and mechanisms .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases .
Industry
The compound finds applications in the production of specialty chemicals and materials. It is used in the development of advanced polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the modulation of their activity. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound is compared below with key analogues, focusing on substituent effects, reactivity, and applications.
Table 1: Key Properties of {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane and Related Compounds
Research Findings and Industrial Relevance
- Cross-Coupling : The bromine-silicon synergy in the target compound is promising for silicon-assisted cross-coupling, a less-explored area compared to traditional aryl halides .
- Pharmaceutical Intermediates : Brominated silanes are used in drug synthesis; the oxolane moiety could improve bioavailability in bioactive molecules .
Biological Activity
The compound {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane is a silane derivative with potential biological activities that merit investigation. This article explores its biological activity, including toxicity, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHBrO
Molecular Weight: 233.17 g/mol
The compound features a bromomethyl oxolane moiety linked to a trimethylsilane group, which may influence its reactivity and biological interactions.
Toxicity Profile
Initial assessments indicate that compounds related to This compound exhibit harmful effects. For instance, the related compound (3-(Bromomethyl)oxetan-3-yl)methanol has been classified as harmful if swallowed or in contact with skin (H302, H312) . Such toxicity profiles are critical for evaluating safety in potential therapeutic contexts.
Pharmacological Effects
Research into similar silane compounds reveals a range of biological activities:
- Anticancer Activity: Compounds with silane groups have been studied for their ability to inhibit tumor growth. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.
- Antimicrobial Properties: Silanes have demonstrated antimicrobial activity against various pathogens, making them candidates for developing new antimicrobial agents.
- Inflammation Modulation: Some derivatives exhibit anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases.
Data Tables
Case Studies
-
Study on Anticancer Activity:
- A study investigated the effects of silane derivatives on various cancer cell lines. It was found that specific modifications to the silane structure enhanced cytotoxicity against breast and lung cancer cells, suggesting a promising avenue for drug development.
-
Antimicrobial Efficacy:
- Another study focused on the antimicrobial properties of silane compounds against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at certain concentrations, highlighting the potential for these compounds in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
